molecular formula C16H6D6O4 B1165100 Isoxepac-d6

Isoxepac-d6

Cat. No. B1165100
M. Wt: 274.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 55453-87-7 (unlabeled)

Scientific Research Applications

Quantitative Analysis in Plasma and Urine

Isoxepac-d6 has been studied for its quantifiable presence in plasma and urine. Bryce and Burrows (1978) developed a method for quantitative analysis of Isoxepac in these fluids, employing gas-liquid chromatography. This method proved precise and accurate in the range of 0.1–30 micrograms/ml, facilitating the analysis of Isoxepac in clinical samples from patients and healthy volunteers (Bryce & Burrows, 1978).

Disposition and Metabolism Study

Illing and Fromson (1978) conducted a comprehensive study on the disposition and metabolism of Isoxepac across different species including rats, rabbits, dogs, rhesus monkeys, and humans. This research highlighted the species-specific excretion and metabolic pathways of Isoxepac, providing essential insights into its pharmacokinetics and pharmacodynamics (Illing & Fromson, 1978).

Menstrual Discomfort and Dysmenorrhea Relief

Pulkkinen (1980) explored the efficacy of Isoxepac in treating menstrual discomfort and dysmenorrhea. The study found significant pain relief and reduced uterine activity in patients, positioning Isoxepac as a potential therapeutic agent for menstrual-related discomforts (Pulkkinen, 1980).

Glucuronide Conjugate Assay in Urine

Wilson et al. (1983) investigated the glucuronide conjugate of Isoxepac in human urine. Their findings on the pH-dependent conversion of the glucuronide and its implications on Isoxepac assay have been crucial in understanding the drug's excretion and metabolism (Wilson et al., 1983).

Comparative Studies with Other NSAIDs

A study by Svendsen et al. (1981) compared the effects of Isoxepac with other non-steroidal anti-inflammatory drugs (NSAIDs) on gastric mucosa. This research provided comparative insights into the gastric tolerability of Isoxepac relative to other NSAIDs, enhancing the understanding of its safety profile (Svendsen et al., 1981).

properties

Molecular Formula

C16H6D6O4

Molecular Weight

274.3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.